2,8-Dichlorodibenzo-4-dioxin

Description

Historical Perspectives on Dioxin Research and the Emergence of 2,8-Dichlorodibenzo-4-dioxin as a Research Subject

The history of dioxin research is rooted in the growth of the chemical industry and the subsequent discovery of these compounds as unintentional, and often highly toxic, byproducts. acs.org The first intentional synthesis of a chlorinated dibenzodioxin occurred in 1872. wikipedia.org However, widespread scientific and public attention began much later, particularly following incidents of industrial contamination and the use of herbicides contaminated with dioxins, such as Agent Orange during the Vietnam War. wikipedia.orgresearchgate.net The most infamous of these contaminants was 2,3,7,8-tetrachlorodibenzodioxin (TCDD). wikipedia.org

Early research focused heavily on the most toxic isomers like TCDD, which became a benchmark for studying the health effects of dioxins. nj.govepa.gov The emergence of this compound (2,8-DCDD) as a specific research subject occurred as analytical techniques became more sophisticated, allowing for the detection and quantification of individual dioxin congeners in various environmental and biological samples. nj.govwho.int A significant trajectory of research into 2,8-DCDD has been its identification as a photochemical degradation product of triclosan (B1682465), a common antimicrobial agent found in consumer products like toothpaste and mouthwash. hkbu.edu.hkcsbsju.eduresearchgate.net This discovery highlighted a contemporary and widespread potential source of this specific dioxin congener, prompting further investigation into its formation and presence in consumer goods. hkbu.edu.hkresearchgate.netnih.gov

Isomeric Significance of this compound within the Polychlorinated Dibenzo-p-dioxins (PCDDs) Family

The PCDD family comprises 75 individual compounds, known as congeners, which share a common dibenzo-p-dioxin (B167043) structure but differ in the number and position of chlorine atoms attached to the benzene (B151609) rings. cdc.gov This structural variation is critically important as it dictates the physical, chemical, and toxicological properties of each congener. cdc.govtandfonline.com The toxicity of PCDDs is mediated through their binding to the aryl hydrocarbon (Ah) receptor, and the strength of this binding is highly dependent on the congener's structure. ontosight.aitandfonline.com

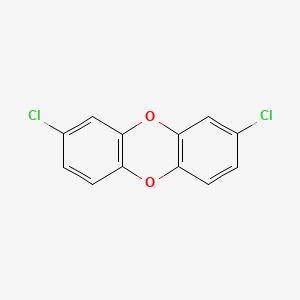

This compound is a dichlorinated congener, meaning it has two chlorine atoms attached to the dibenzo-p-dioxin backbone at the 2 and 8 positions. ontosight.aiontosight.ai Its isomeric significance lies in its substitution pattern. The most toxic PCDDs, such as 2,3,7,8-TCDD, have chlorine atoms in the lateral positions (2, 3, 7, and 8). cdc.govtandfonline.com While 2,8-DCDD has chlorine atoms in two of these lateral positions, it lacks the full 2,3,7,8-substitution pattern associated with the highest toxicity. cdc.gov Dioxins that lack chlorine atoms on adjacent pairs of carbons can be more readily oxidized by enzymes like cytochromes P450 and subsequently excreted from the body, making them less persistent than their highly chlorinated counterparts. wikipedia.org The study of congeners like 2,8-DCDD is crucial for understanding structure-activity relationships within the PCDD family and for building comprehensive models of the environmental behavior and toxic potential of complex dioxin mixtures.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₆Cl₂O₂ | ontosight.ai |

| Molecular Weight | 253.08 g/mol | nih.gov |

| Melting Point | 151 °C | biosynth.com |

| Boiling Point | 350.20 °C | biosynth.com |

| Appearance | White, crystalline solid | ontosight.ai |

Overview of Research Trajectories for Dioxin-like Compounds, with Specific Focus on this compound

Research on dioxin-like compounds has followed several key trajectories, driven by the need to understand their sources, environmental fate, detection, and biological effects. A primary focus has been on the development of highly sensitive analytical methods, such as high-resolution gas chromatography-mass spectrometry (HRGC-HRMS), to identify and quantify trace levels of these compounds in complex matrices. nj.govresearchgate.net

Specific research trajectories involving this compound include:

Formation from Precursors: A significant area of study has been the photochemical conversion of the antimicrobial agent triclosan into 2,8-DCDD in aqueous solutions under sunlight. csbsju.eduresearchgate.netscilit.com This research is important for assessing the environmental fate of triclosan and the potential for in-situ formation of dioxins in waterways and from the use of personal care products. hkbu.edu.hkresearchgate.net

Analytical Method Development: Researchers have developed and validated specific methods, such as gas chromatography–mass spectrometry (GC-MS), for the express purpose of identifying and quantifying 2,8-DCDD in consumer products like toothpaste and mouthwash. hkbu.edu.hknih.gov

Environmental Degradation: Studies have explored advanced oxidation processes for the removal of 2,8-DCDD from contaminated media. For example, research has demonstrated the effective degradation of 2,8-DCDD using peroxymonosulfate (B1194676) activated by cobalt nanoparticles under visible light. mdpi.com

Use as an Analytical Standard: Pure this compound is utilized as a standard in environmental testing and research, enabling the accurate calibration of analytical instruments and the validation of detection methods for this specific congener. chemicalbook.com

These research efforts contribute to a broader understanding of the lifecycle of less-studied dioxin congeners, from their formation pathways to their ultimate fate in the environment.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWJCKBJUQDYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872019 | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-22-6 | |

| Record name | 2,8-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38964-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Sources of 2,8 Dichlorodibenzo 4 Dioxin in Environmental Systems

De Novo Synthesis Mechanisms of 2,8-Dichlorodibenzo-4-dioxin in Combustion Processes

The de novo synthesis pathway is a significant route for the formation of polychlorinated dibenzo-p-dioxins (PCDDs), including this compound (2,8-DCDD), during combustion processes. nih.govresearchgate.net This process involves the formation of dioxins from macromolecular carbon structures in the presence of a chlorine source, oxygen, and a catalyst, rather than from structurally related precursor molecules. nih.govresearchgate.net It typically occurs in the cooler, post-combustion zones of incinerators, such as on fly ash particles within boiler deposits and dust removal systems. ieabioenergy.com

The de novo synthesis of dioxins is fundamentally a surface-catalyzed reaction occurring on carbonaceous particles like soot or fly ash. nih.govresearchgate.net Fly ash is a complex mixture containing a carbon matrix, chloride salts (e.g., KCl, NaCl), and metal catalysts. researchgate.net The carbonaceous material serves as the primary reactant, undergoing chlorination and oxidation to form the dioxin structure. nih.govresearchgate.net

Transition metals, which are often present in fly ash from industrial processes, play a crucial catalytic role in this synthesis. nih.govchemguide.co.uk Copper is a particularly effective catalyst for these reactions. smolecule.com The general mechanism involves the interaction of gaseous chlorine with the carbon particulate, a reaction promoted by the transition metal catalyst on the reactive fly ash surface. nih.gov These metals can facilitate the necessary chlorination and condensation reactions that build the dioxin molecule. chemguide.co.uksmolecule.com The process is a complex system of parallel formation and decomposition reactions. ieabioenergy.com

Temperature is a critical factor governing the rate and extent of de novo synthesis. Research has established a distinct temperature window where dioxin formation is most efficient. This window is generally estimated to be between 200°C and 450°C. researchgate.netieabioenergy.comsmolecule.comnih.gov

Below 200°C, the reaction rate is negligible. ieabioenergy.com As the temperature increases to around 300-400°C, the formation of PCDDs peaks. ieabioenergy.comnih.gov For instance, experiments with filter ashes from a waste incineration plant showed a tenfold increase in PCDD and PCDF concentrations when the temperature was raised from 200°C to 300°C. ieabioenergy.com Studies on fly ash from a sinter plant identified two optimum formation temperatures, one around 325°C and another around 400°C, which corresponded to the temperatures of oxidative degradation of carbon in the ash. nih.gov At temperatures exceeding this optimal range, decomposition reactions become more significant, leading to a decrease in the net formation of dioxins. ieabioenergy.comnih.gov In incinerators, rapid quenching of exhaust gases through the 600°C to 200°C range is a method used to minimize de novo formation. wikipedia.org

Table 1: Temperature Effects on De Novo Synthesis of PCDD/Fs

| Temperature | Observation | Source |

|---|---|---|

| < 200°C | PCDD/F concentration remains almost constant. | ieabioenergy.com |

| 300°C | Concentration of PCDD/PCDF increased approximately tenfold in annealing experiments. | ieabioenergy.com |

| 250°C - 450°C | General temperature window for de novo synthesis. | nih.gov |

| ~325°C & ~400°C | Two peak formation temperatures observed on sinter plant fly ash. | nih.gov |

Precursor Mechanisms and Formation of this compound from Chlorophenols and Related Compounds

The formation of 2,8-DCDD can also proceed through precursor mechanisms, where the basic dioxin structure is formed from the condensation or transformation of structurally similar chemicals, such as chlorophenols and their derivatives. nih.govcsbsju.edu

Triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol), a widely used antimicrobial agent, is a significant precursor for 2,8-DCDD. csbsju.edumdpi.comoup.com Through photochemical reactions, triclosan can be converted into the more toxic 2,8-DCDD. mdpi.comresearchgate.net This transformation occurs in aqueous environments when triclosan is exposed to UV light or natural sunlight. csbsju.edumdpi.com

The reaction involves a photochemical cyclization where an intramolecular substitution occurs, leading to the formation of the dioxin ring structure. csbsju.edu Studies have demonstrated this conversion in various water types, including buffered deionized water and natural river water. csbsju.eduoup.com The photodegradation of triclosan and the subsequent formation of 2,8-DCDD can occur across a wide pH range (3.0–9.0), with the rate of formation being faster at a basic pH. mdpi.com The conversion yields of triclosan to 2,8-DCDD have been reported to be in the range of 1% to 12%, depending on the specific conditions such as pH and irradiation wavelength. csbsju.eduoup.comnih.gov Besides photochemical pathways, it has been shown that iron and manganese oxides can catalyze the transformation of triclosan to 2,8-DCDD at room temperature under near-dry conditions, suggesting another potential environmental formation pathway. mdpi.comnih.gov

Table 2: Research Findings on Triclosan to 2,8-DCDD Conversion

| Condition | Key Finding | Source(s) |

|---|---|---|

| Photolysis | Triclosan rapidly photodegrades in natural and buffered water via direct photolysis. | oup.comnih.gov |

| Products | Forms both 2,8-DCDD and 2,4-dichlorophenol (B122985) (2,4-DCP) as intermediates. | oup.comnih.gov |

| Yields | Conversion yields to 2,8-DCDD range from 1% to 12%. | csbsju.eduoup.comresearchgate.net |

| pH Effect | Formation rate is faster at basic pH levels (pH 8 or above). | csbsju.edumdpi.com |

| Environment | Conversion is likely to occur in sunlight-irradiated surface waters. | csbsju.eduresearchgate.net |

| Catalysis | Iron (α-FeOOH) and manganese oxides (MnOx) catalyze the conversion under near-dry conditions without sunlight. | mdpi.comnih.gov |

The condensation of chlorophenols is a well-established pathway for the formation of PCDDs. ieabioenergy.comcsbsju.edu This process can occur during the manufacturing of chemicals like chlorophenols and chlorophenoxy acid herbicides, particularly when reaction temperatures are not well-controlled. smolecule.comwikipedia.org The thermal cyclization of polychlorophenoxyphenols to polychlorodibenzo-p-dioxins is known to occur at temperatures above 300°C. csbsju.edu

For example, the pyrolysis of pentachlorophenol (B1679276) was one of the early observations that led to the identification of chlorinated dioxins. ieabioenergy.com The synthesis of 2,8-DCDD specifically can result from the thermal condensation of the potassium salt of 2,4,4'-trichloro-2'-hydroxydiphenyl ether, which yields a mixture containing both 2,8-DCDD and 2,7-DCDD. acs.org More broadly, the surface-mediated conversion of 2-monochlorophenol over a copper oxide (CuO) catalyst under pyrolytic conditions can lead to the formation of dibenzo-p-dioxin (B167043) structures. nih.gov

Industrial and Anthropogenic Sources of this compound Emissions

2,8-DCDD, like other dioxins, is not produced intentionally but is an unintended byproduct of various industrial and human activities. ontosight.aigreenfacts.orghealthandenvironment.net These anthropogenic sources are considered the predominant contributors to dioxin levels in the environment. greenfacts.orghealthandenvironment.netmdpi.com

Major sources of dioxin emissions include:

Combustion and Incineration: This is a primary source category. nih.govmdpi.com It includes the incineration of municipal solid waste, medical waste, and hazardous materials. wikipedia.orgontosight.aiontosight.ai Uncontrolled or poor combustion, such as in backyard barrel burning, is also a significant contributor and has emerged as one of the largest quantifiable sources in the U.S. in recent years. nih.govepa.gov

Chemical Manufacturing: The production of certain chlorinated organic chemicals is a key source. nih.govwikipedia.org This includes the manufacturing of pesticides, herbicides (like 2,4,5-T), and chlorophenols. nih.govontosight.aimdpi.com 2,8-DCDD has been identified as a potential byproduct in these processes. csbsju.edu

Pulp and Paper Industry: The use of chlorine-based bleaching processes in paper and pulp mills can generate and release dioxins, including 2,8-DCDD, into wastewater and sludge. nih.govontosight.aigreenfacts.org

Metal Smelting and Refining: High-temperature processes in the metals industry are also recognized as sources of dioxin emissions. nih.govmdpi.com

Consumer Products: The presence of triclosan in numerous consumer products, such as toothpastes and mouthwashes, represents an indirect source, as the triclosan can later be converted to 2,8-DCDD in the environment or during waste treatment processes. csbsju.edunih.gov

Table 3: Major Anthropogenic Sources of Dioxin Emissions

| Source Category | Specific Examples | Source(s) |

|---|---|---|

| Combustion/Incineration | Municipal, medical, and hazardous waste incineration; backyard burning. | nih.govwikipedia.orgontosight.aiepa.gov |

| Chemical Manufacturing | Production of chlorophenols, pesticides, herbicides (e.g., 2,4,5-T). | nih.govwikipedia.orgontosight.aimdpi.com |

| Pulp and Paper Mills | Chlorine bleaching of pulp. | nih.govontosight.aigreenfacts.org |

| Metals Industry | Smelting and refining processes. | nih.govmdpi.com |

| Reservoir Sources | Triclosan in consumer products (e.g., toothpaste, soap) leading to environmental conversion. | csbsju.edunih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 2,8-DCDD |

| 2,7-Dichlorodibenzo-p-dioxin | 2,7-DCDD |

| Dibenzo-p-dioxin | DD |

| Dichlorodibenzofuran | DCDF |

| Pentachlorophenol | PCP |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

| Triclosan | TCS |

| 2,4-dichlorophenol | 2,4-DCP |

| 2-monochlorophenol | 2-MCP |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |

| Copper Oxide | CuO |

| Potassium Chloride | KCl |

Waste Incineration and Thermal Processes

Waste incineration is a primary anthropogenic source of dioxins, including 2,8-DCDD. nih.govwikipedia.org These compounds are formed during the combustion of municipal solid waste, medical waste, hazardous materials, and sewage sludge. nih.govnih.govcdc.gov The formation mechanisms in thermal systems are generally categorized into two main pathways:

Precursor Condensation: Chlorinated precursors, such as chlorophenols, can condense to form PCDDs. lidsen.comcore.ac.uk For instance, the condensation of two molecules of a specific chlorophenol can lead to the formation of a dichlorodibenzo-p-dioxin.

De Novo Synthesis: This pathway involves the formation of dioxins from elemental carbon, a source of chlorine (inorganic or organic), and oxygen in the presence of a catalyst, typically copper. lidsen.com This process occurs in the post-combustion zone of incinerators, on the surface of fly ash particles, at temperatures ranging from 250 to 450°C. core.ac.ukdcceew.gov.au

The flue gases and fly ash from incinerators are significant vectors for the release of these compounds into the environment. core.ac.ukdcceew.gov.au Even advanced combustion systems can produce dioxins due to incomplete combustion and the presence of catalytic metals in the waste stream. nswai.org Electrostatic precipitators, a part of the air pollution control system, have also been implicated in the formation of some PCDD congeners. dcceew.gov.au

Chemical Manufacturing By-products

The synthesis of certain chlorinated organic chemicals is another significant source of 2,8-DCDD. nih.govnih.govontosight.ai It can be generated as an unintended contaminant during the production of organochlorides, chlorophenols, and certain pesticides and herbicides. nih.govwikipedia.orgasm.org

A well-documented precursor to 2,8-DCDD is triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a broad-spectrum antimicrobial agent used extensively in personal care and consumer products. nih.govnih.gov The transformation of triclosan into 2,8-DCDD can occur during manufacturing processes if high temperatures are involved, as well as through other pathways discussed later. nih.gov Studies have demonstrated that the incineration of materials containing triclosan can lead to its conversion to 2,8-DCDD. nih.gov

Table 1: Selected Precursors of 2,8-Dichlorodibenzo-p-dioxin

| Precursor Compound | Formation Context |

|---|---|

| Chlorophenols | By-product in chemical synthesis; condensation during thermal processes. lidsen.comnswai.org |

| Triclosan | Transformation during thermal processes, photochemical reactions, and via metal oxide catalysis. nih.govresearchgate.netnih.gov |

Pulp and Paper Bleaching Processes

Historically, the pulp and paper industry was a notable source of dioxins. nih.govnih.govasm.org The use of elemental chlorine for bleaching wood pulp resulted in the formation of PCDDs and polychlorinated dibenzofurans (PCDFs). pops.intpops.int Specifically, 2,3,7,8-TCDD and 2,3,7,8-TCDF were the dominant congeners formed through the reaction of chlorine with natural precursor compounds present in the unbleached pulp. pops.intresearchgate.netnih.gov

In response to this issue, the industry has largely transitioned to Elemental Chlorine-Free (ECF) and Totally Chlorine-Free (TCF) bleaching processes. pops.intstoraenso.com ECF technology replaces elemental chlorine with chlorine dioxide, a change that virtually eliminates the formation of 2,3,7,8-TCDD and its furan (B31954) counterpart. researchgate.netnih.govstoraenso.com TCF processes utilize oxygen-based chemicals like ozone and hydrogen peroxide, also avoiding the formation of these chlorinated compounds. storaenso.com Consequently, modern pulp and paper mills that have adopted these alternative bleaching technologies have seen a dramatic reduction in dioxin generation. nih.gov

Natural and Unintentional Formation Pathways of 2,8-Dichlorodibenzo-p-dioxin

Beyond direct industrial activity, 2,8-DCDD can also be formed through natural events and other unintentional chemical processes in the environment. ontosight.ainih.gov

Forest Fires and Volcanic Eruptions

Natural combustion processes, such as forest fires and volcanic eruptions, are recognized sources of dioxins. greenfacts.orgnih.govnih.govcdc.govnih.gov These events involve the large-scale, incomplete combustion of organic matter in the presence of naturally occurring chlorine and catalytic minerals in soil and vegetation. cdc.govnih.gov The conditions within a large fire or volcanic plume can be conducive to the same formation mechanisms observed in industrial incinerators, leading to the release of a mixture of PCDD/PCDF congeners into the atmosphere, which are then subject to long-range transport. greenfacts.orgcdc.gov

Biological and Photochemical Processes

Photochemical Formation: A significant unintentional formation pathway for 2,8-DCDD is the photochemical transformation of triclosan. nih.govresearchgate.net When aqueous solutions containing triclosan are exposed to sunlight or artificial UV radiation, it can undergo photolysis to form 2,8-DCDD. nih.govnih.gov This conversion has been observed in various water types, including natural river water, with yields ranging from a few percent up to 12% under certain laboratory conditions. researchgate.netnih.gov This indicates that the widespread presence of triclosan in surface waters due to wastewater discharge can lead to the in-situ generation of 2,8-DCDD in the environment. researchgate.net

Biological and Abiotic Catalysis: Research has also pointed to the formation of 2,8-DCDD from triclosan under near-dry conditions in the presence of common soil minerals like iron and manganese oxides (e.g., goethite). nih.gov These metal oxides can catalyze the oxidative conversion of triclosan to 2,8-DCDD at room temperature. nih.gov One study found that approximately 6.7% of triclosan was transformed to 2,8-DCDD by manganese oxide sand over 16 days. nih.gov This suggests a potential pathway for dioxin formation in soils and sediments containing triclosan residues. While some studies mention the action of microorganisms on chlorinated phenols to form PCDDs, the direct biological formation of 2,8-DCDD is less characterized than its photochemical and abiotic catalytic pathways. nswai.org

Table 2: Summary of Formation Pathways for 2,8-Dichlorodibenzo-p-dioxin

| Pathway Category | Specific Process | Description |

|---|---|---|

| Industrial/Thermal | Waste Incineration | Formation from precursors and de novo synthesis on fly ash during combustion of various wastes. nih.govcore.ac.ukdcceew.gov.au |

| Chemical Manufacturing | Unintentional by-product in the synthesis of chlorinated chemicals like chlorophenols and pesticides. nih.govwikipedia.orgontosight.ai | |

| Pulp & Paper Bleaching | Historically formed when using elemental chlorine; now largely eliminated by ECF and TCF methods. pops.intresearchgate.netstoraenso.com | |

| Natural/Unintentional | Natural Combustion | Generated during forest fires and volcanic eruptions from the incomplete burning of organic matter. greenfacts.orgnih.govnih.gov |

| Photochemical Processes | Transformation of triclosan into 2,8-DCDD in surface waters upon exposure to sunlight. researchgate.netnih.govnih.gov |

Environmental Distribution, Transport, and Fate of 2,8 Dichlorodibenzo 4 Dioxin

Atmospheric Transport and Deposition Dynamics of 2,8-Dichlorodibenzo-4-dioxin

This compound (2,8-DCDD), like other polychlorinated dibenzo-p-dioxins (PCDDs), is subject to atmospheric transport, which dictates its distribution far from its original sources. cdc.govacs.org These compounds can be released into the atmosphere through various industrial processes and combustion. ontosight.aiontosight.ai Once in the atmosphere, their fate is governed by factors such as vapor/particle partitioning. noaa.gov

Lower chlorinated dioxins tend to degrade in the atmosphere over days through reactions with oxidants, while more highly chlorinated congeners are more persistent and can undergo long-range transport. cdc.gov Dioxins have a high tendency to partition to ambient particulate matter. cdc.gov This adsorption to particles influences their atmospheric lifetime and deposition. acs.org The transport and deposition of these particle-bound dioxins can be modeled using Lagrangian models like the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, which simulates advection, dispersion, and deposition phenomena. noaa.gov

Deposition occurs through both wet and dry processes, with precipitation scavenging both particle-bound and vapor-phase compounds. acs.org This atmospheric deposition is a significant pathway for the entry of dioxins into aquatic and terrestrial ecosystems. acs.orgresearchgate.net For instance, studies on the Great Lakes have shown that a significant fraction of dioxin deposition originates from sources within 100 km of the lakes, highlighting the impact of local and regional sources. noaa.gov The photochemical conversion of certain widely used chemicals, such as the antimicrobial agent triclosan (B1682465), in surface waters can also lead to the formation of 2,8-DCDD, which can then volatilize into the atmosphere. researchgate.net

Aquatic and Sediment Phase Partitioning of this compound

Due to its chemical properties, including low water solubility and high lipophilicity, 2,8-DCDD exhibits a strong tendency to partition from the water column to sediment and suspended organic matter. ontosight.ainih.gov This partitioning behavior is a key factor in its environmental persistence and bioavailability in aquatic systems. The strong adsorption of dioxins to sediment particles means they can accumulate in these compartments over long periods. nih.gov

Studies have shown that the presence of 2,8-DCDD in lake sediments can be directly linked to the use of precursor compounds like triclosan, with concentrations increasing in sediments deposited since the 1960s. mn.gov In some heavily impacted aquatic systems, triclosan-derived dioxins can account for a substantial portion of the total dioxin mass in recent sediment. mn.gov

The partitioning behavior also influences other fate processes. For example, while volatilization from water can be a removal mechanism, significant adsorption to sediment can substantially reduce its rate. nih.gov The yield of dechlorinated dioxin products in sediments has been observed to increase with salinity. researchgate.net Specifically, under saline conditions, dichlorodibenzo-p-dioxins (diCDDs) can become the dominant homologue group. researchgate.net The presence of dissolved organic matter can also influence the transformation and partitioning of dioxins in aquatic environments. researchgate.net

Terrestrial Soil Contamination and Mobility of this compound

2,8-DCDD, along with other dioxins, exhibits very low mobility in soil. cdc.gov This is primarily due to its strong adsorption to soil particles, particularly the organic fraction. cdc.govbioone.org Once deposited on soil, these compounds tend to remain in the upper layers, with minimal leaching into the deeper soil profile. nih.gov

The strong binding of dioxins to soil particles is a critical factor controlling their environmental fate and transport. bioone.orgmdpi.com This adsorption process unfortunately increases the chemical stability of these compounds, making them more resistant to degradation. bioone.org The process known as "aging" further strengthens this binding as the pollutants redistribute from weaker to stronger adsorption sites and into finer pores over time. bioone.org The high organic carbon partition coefficient (Koc) of dioxins is indicative of their strong sorption to soil organic matter.

The adsorption affinity of organic compounds like those related to dioxins is considered a governing process influencing their environmental fate. oaepublish.com Amending soil with materials like biochar has been shown to significantly increase the adsorption capacity for certain organic contaminants. oaepublish.com

The mobility and bioavailability of 2,8-DCDD in soil are influenced by various soil characteristics. mdpi.com These include:

Organic Matter Content: Soils with higher organic carbon content tend to adsorb dioxins more strongly, reducing their mobility. bioone.org

Soil Texture: The clay and silt fractions of soil provide a large surface area for adsorption. mdpi.com

pH: Soil pH can affect the surface charge of soil particles and the chemical form of the contaminant, thereby influencing adsorption. mdpi.com

Moisture Content: Water content can affect the partitioning of the compound between the soil, water, and air phases within the soil matrix. mdpi.com

Due to their immobility, dioxins are not expected to leach significantly into groundwater. nih.gov However, they can be transported from contaminated sites through soil erosion by wind or water. nih.gov

Biodegradation and Photodegradation Pathways of this compound

Both biodegradation and photodegradation play roles in the environmental breakdown of 2,8-DCDD, although the compound is generally persistent. cdc.govontosight.ai

Direct photolysis is an important degradation process for dioxins. cdc.gov The photochemical degradation of triclosan in aqueous solutions has been identified as a significant source of 2,8-DCDD. oup.comresearchgate.netethz.ch This process involves the conversion of triclosan to 2,8-DCDD upon exposure to sunlight. researchgate.net The yield of 2,8-DCDD from this reaction can vary depending on the conditions. oup.com Interestingly, 2,8-DCDD itself is also photolabile and can be further degraded by light. oup.comacs.org The photodegradation of 2,8-DCDD can lead to the formation of hydroxylated intermediates, which are then further oxidized and broken down into smaller molecules. mdpi.com

Microbial degradation is a key process in the natural attenuation of dioxins, occurring under both aerobic and anaerobic conditions. mdpi.com

Aerobic Degradation: Under aerobic conditions, certain bacteria can use dioxygenase enzymes to initiate the breakdown of the dioxin structure. jst.go.jpresearchgate.net This process involves the addition of hydroxyl groups to the aromatic rings, leading to ring cleavage and further degradation. neptjournal.com Several bacterial strains, such as Sphingomonas wittichii RW1, have been extensively studied for their ability to degrade dioxins aerobically. neptjournal.com Fungi, particularly white-rot fungi, are also capable of degrading dioxins using extracellular enzymes. researchgate.net

Anaerobic Degradation: In anaerobic environments, such as sediments and some soils, reductive dechlorination is the primary microbial degradation pathway. jst.go.jpresearchgate.net This process involves the removal of chlorine atoms from the dioxin molecule, which typically makes the compound less toxic and more susceptible to further degradation. mdpi.com This dechlorination is often the initial and rate-limiting step in the complete breakdown of highly chlorinated dioxins. mdpi.com Various anaerobic microbial consortia have been shown to dechlorinate different dioxin congeners. jst.go.jp

The effectiveness of biodegradation is often limited by the strong adsorption of dioxins to soil and sediment, which reduces their bioavailability to microorganisms. bioone.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H6Cl2O2 | ontosight.ai |

| Molecular Weight | 257.09 g/mol | ontosight.aiontosight.ai |

| Melting Point | 213-215°C | ontosight.ai |

Photolysis Rates and Environmental Influences

Photolysis, or degradation by light, is a significant transformation pathway for 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) in the environment. This process primarily occurs through direct photolysis, where the molecule absorbs light, leading to its decomposition. The rate and efficiency of this process are heavily influenced by various environmental factors.

The photolytic degradation of 2,8-DCDD is often a result of the breakdown of other chemical compounds. For instance, the antimicrobial agent triclosan can undergo photochemical cyclization in aqueous solutions to produce 2,8-DCDD. researchgate.netcsbsju.edu Studies have shown that triclosan degrades rapidly under simulated sunlight, with a half-life of approximately 5 hours at pH 8. nih.gov The yield of 2,8-DCDD from this reaction can range from 3% to 12%, depending on the specific conditions. nih.gov This indicates that the presence of precursors like triclosan in surface waters can be a significant source of 2,8-DCDD formation. researchgate.netcsbsju.edu

Environmental conditions play a crucial role in the photolysis of 2,8-DCDD. The pH of the water is a significant factor; for example, the transformation of triclosan to 2,8-DCDD is more pronounced at higher pH levels. researchgate.net The presence of dissolved organic matter, such as humic acids found in natural waters, can also affect the photolysis rate, though the exact effects can be complex and are still under investigation. researchgate.net Furthermore, the type of medium, such as the presence of different plastics, can influence the rate of photolysis, with some materials accelerating the conversion of precursors to 2,8-DCDD. luc.edu In wastewater, the transformation of triclosan to 2,8-DCDD can occur rapidly, within about 20 minutes, though the subsequent degradation of 2,8-DCDD by photolysis is less efficient. mdpi.com Photocatalytic processes, however, have been shown to completely degrade the compound. mdpi.com

The photolysis of 2,8-DCDD itself leads to the formation of less chlorinated, and thus generally less toxic, congeners. mdpi.com The process involves the stepwise removal of chlorine atoms from the dioxin structure. Research on the photocatalytic degradation of more chlorinated dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), shows that it degrades into products like 2,3,7-trichlorodibenzo-p-dioxin (B1595472) and subsequently 2,7-dichlorodibenzo-p-dioxin. mdpi.com

Table 1: Factors Influencing Photolysis of 2,8-DCDD and its Precursors

| Factor | Influence on Photolysis | Research Findings | Citation |

|---|---|---|---|

| Precursor Compound | Triclosan is a significant photochemical precursor to 2,8-DCDD. | Triclosan rapidly photodegrades to form 2,8-DCDD with yields of 3-12%. | nih.gov |

| pH | Higher pH generally increases the rate of photolytic transformation of precursors. | Photodegradation of triclosan is strongly affected by pH, with increased rates at higher pH values. | researchgate.net |

| Water Matrix | Natural waters (e.g., river water, wastewater) contain substances that can accelerate or inhibit photolysis. | The transformation of triclosan to 2,8-DCDD is much faster in wastewater than in reagent water. | mdpi.com |

| Dissolved Organic Matter | Humic acids can influence photolysis rates. | The presence of humic acid affects the formation yields of 2,8-DCDD from triclosan. | researchgate.net |

| Surfactants | Coexistence with surfactants can affect the photodegradation process. | The photodegradation of triclosan is influenced by the presence of surfactants like Triton X-100, SDS, and CTMAB. | researchgate.net |

| Photocatalysts | Catalysts can significantly enhance the degradation of 2,8-DCDD. | In the presence of a Fe/Nb₂O₅ catalyst and UV light, 2,8-DCDD can be completely degraded. | mdpi.com |

Biotransformation Mechanisms of this compound in Environmental Matrices

The biotransformation of 2,8-DCDD in environmental settings is a key process in its natural attenuation. This breakdown is primarily carried out by microorganisms, including various species of fungi and bacteria, through several enzymatic pathways. jst.go.jp

Fungi, particularly wood-rotting fungi, have demonstrated a significant capacity to degrade 2,8-DCDD. scialert.netdocsdrive.com Studies have shown that certain fungal strains can degrade 50% to 90% of 2,8-DCDD over a 30-day period. scialert.netdocsdrive.com The degradation efficiency is often correlated with the activity of extracellular enzymes, specifically manganese peroxidase (MnP). scialert.netdocsdrive.com The proposed degradation pathway for 2,8-DCDD by these fungi involves the formation of 4-chlorocatechol (B124253) as a key intermediate metabolite, confirming that the fungi are actively breaking down the compound. scialert.netdocsdrive.comunl.pt Lignin (B12514952) peroxidases (LiP) and laccases are other important enzymes involved in the fungal degradation of dioxins. jst.go.jpvu.nl

Bacterial degradation of dichlorinated dioxins also occurs, primarily through aerobic pathways. nih.gov Bacteria such as Bacillus sp. and Serratia sp. have been shown to utilize dioxin congeners as a source of carbon and energy. nih.gov The degradation process involves dioxygenase enzymes, such as dibenzofuran (B1670420) dioxygenase, which initiate the breakdown of the aromatic rings. nih.govnih.gov For instance, the bacterium Sphingomonas wittichii RW1 can transform 2,7-DCDD, a closely related isomer, into 4-chlorocatechol. asm.org In fish, biotransformation is a crucial factor in the bioaccumulation of 2,8-DCDD. oup.com The cytochrome P-450 enzyme system plays a significant role in metabolizing the compound, and inhibition of this system leads to higher bioconcentration factors. oup.com

The general mechanisms for microbial degradation of dioxins include:

Oxidative degradation by aerobic bacteria using dioxygenase enzymes to cleave the aromatic rings. jst.go.jp

Fungal oxidation mediated by extracellular enzymes like lignin peroxidases, manganese peroxidases, and laccases. jst.go.jpvu.nl

Reductive dechlorination by anaerobic microorganisms, which is a more common pathway for more highly chlorinated dioxins. jst.go.jp

For 2,8-DCDD, the oxidative pathways appear to be predominant, leading to the cleavage of the ether bond and hydroxylation of the aromatic rings, ultimately resulting in the formation of chlorinated catechols. unl.ptasm.org

Table 2: Microbial Biotransformation of 2,8-Dichlorodibenzo-p-dioxin

| Organism/System | Key Enzymes/Pathways | Major Metabolites/Products | Degradation Efficiency | Citation |

|---|---|---|---|---|

| Wood-rotting fungi (e.g., strains PL1, 267) | Manganese Peroxidase (MnP) | 4-Chlorocatechol | Up to 90% in 30 days | scialert.netdocsdrive.comunl.pt |

| **Fungus *Trametes sp.*** | Not specified | Not specified | >90% in 30 days | idosi.org |

| **Fungus *Polyporus sp.*** | Not specified | Not specified | >90% in 30 days | idosi.org |

| **Fungus *Nigroporus sp.*** | Not specified | Not specified | >90% in 30 days | idosi.org |

| **Bacterium *Bacillus sp.*** | Dioxygenase | Not specified for 2,8-DCDD | 82.30% removal of 2,7-DCDD | nih.gov |

| **Bacterium *Serratia sp.*** | Dioxygenase | Not specified for 2,8-DCDD | 70.80% removal of 2,7-DCDD | nih.gov |

| Fish (various) | Cytochrome P-450 system | Polar metabolites | Significant biotransformation observed | oup.com |

Bioaccumulation and Trophic Transfer of 2,8 Dichlorodibenzo 4 Dioxin in Ecological Systems

Uptake and Accumulation of 2,8-Dichlorodibenzo-4-dioxin in Aquatic Biota (e.g., Fish, Invertebrates)

In aquatic environments, PCDDs partition from the water column and accumulate in sediments, which act as a major reservoir. waterquality.gov.au Aquatic organisms can take up these compounds either directly from the water via their gills and other respiratory surfaces or through the ingestion of contaminated sediment and food. epa.gov Because of their chemical properties, dioxins readily bind to organic matter and are not very soluble in water, leading to their accumulation in biota to detectable levels. epa.gov

The accumulation in an organism is a balance between the rate of uptake and the rate of elimination through processes like excretion and metabolic biotransformation. For many persistent organic pollutants, accumulation increases with increasing lipophilicity. However, the bioaccumulation of PCDDs does not always follow this simple relationship, as factors like molecular size and metabolic susceptibility play crucial roles.

The accumulation of PCDDs in aquatic organisms is highly dependent on the specific congener, referring to compounds with the same chemical structure but a different number and position of chlorine atoms. Research indicates that absorption of dioxins is congener-specific, with decreased absorption observed for the more highly chlorinated (hepta- and octa-) congeners compared to those with fewer chlorines. epa.gov

In a comprehensive study of 15 fish species in the North-East Atlantic Ocean, congener profiles of persistent organic pollutants were found to be more influenced by the fish species than by geographical location. uib.noresearchgate.net For dioxins, it was observed that the potential for metabolism and elimination generally decreased with an increasing number of chlorine atoms. uib.no This suggests that lower-chlorinated congeners like 2,8-Dichlorodibenzo-p-dioxin may be less persistent in some species compared to their more highly chlorinated counterparts, provided they are susceptible to metabolic breakdown.

Biotransformation, or metabolism, is a critical factor influencing the bioaccumulation of PCDDs in fish. nih.gov Fish possess enzyme systems, primarily the cytochrome P450 (CYP) monooxygenases, that can chemically alter foreign compounds, often making them more water-soluble and easier to excrete. nih.govmdpi.com The efficiency of these enzymes varies among fish species and for different PCDD congeners.

Lower-chlorinated PCDDs are generally more susceptible to biotransformation than higher-chlorinated ones. mdpi.com This metabolic process can significantly reduce the bioaccumulation potential of certain congeners. For instance, studies have shown that the biotransformation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in forage fish likely counteracts its biomagnification from invertebrates to fish. epa.gov While specific research on 2,8-Dichlorodibenzo-p-dioxin is limited, studies on other dichlorodibenzo-p-dioxin isomers have shown they can be hydroxylated by cytochrome P450 enzymes from certain fungi, indicating their potential for metabolic breakdown. researchgate.net This capacity for metabolism explains why the bioaccumulation of some lower-chlorinated dioxins is less than what would be predicted based on their lipophilicity alone.

Bioaccumulation of this compound in Terrestrial Organisms (e.g., Soil Invertebrates, Plants)

In terrestrial ecosystems, soil is the primary sink for dioxins. These compounds are highly persistent in soil, with estimated half-lives ranging from 60 to 80 years, and they bind strongly to soil particles. nih.gov Terrestrial organisms are exposed through direct contact with contaminated soil, ingestion of soil, or consumption of plants that have taken up the compound.

A long-term study of a TCDD-contaminated military test area found detectable residues in 32 different species, including mammals, birds, insects, and reptiles. researchgate.net The common factor among the species with TCDD residues was a close ecological relationship with the contaminated soil. researchgate.net This indicates that soil-dwelling invertebrates and plants form the initial links for the transfer of dioxins into the terrestrial food web.

While the uptake of PCDD/Fs by plants is generally considered low, some studies have demonstrated absorption and translocation. For example, research on a related isomer, 2,7-dichlorodibenzo-p-dioxin, showed it could be absorbed and translocated by plants from both root and foliage applications. nih.gov However, other research suggests that bioaccumulation of PCDD/Fs in the roots and shoots of some common plant species is negligible compared to the amount present in the soil. acs.org

Biomagnification of this compound through Food Webs (e.g., Aquatic and Terrestrial Food Chains)

Biomagnification is the process where the concentration of a contaminant increases in organisms at successively higher levels in a food web. cimi.org This occurs when the contaminant is persistent, lipophilic, and not easily metabolized or excreted. The biomagnification potential of PCDDs is congener-specific.

In aquatic food webs, studies have shown that biomagnification of TCDD does not appear to be significant between fish and their invertebrate prey, likely due to biotransformation in fish. epa.gov However, significant biomagnification has been observed between fish and fish-eating birds. epa.gov Research on tufted ducks and cormorants revealed that the biomagnification factors (BMFs) for toxic, 2,3,7,8-substituted PCDDs were significantly higher for lower-chlorinated isomers than for higher-chlorinated ones. nih.gov This suggests that compounds like 2,8-Dichlorodibenzo-p-dioxin, being a lower-chlorinated congener, could potentially biomagnify, but its actual behavior would be heavily influenced by the metabolic capabilities of the organisms in a specific food web.

The table below illustrates the concept of trophic magnification, showing how different classes of contaminants can behave within a food web. Trophic Magnification Factors (TMFs) greater than 1 indicate biomagnification, while values less than 1 suggest trophic dilution.

Interactive Table: Trophic Magnification Factors (TMFs) of Dioxin Congener Groups

| Congener Group | Typical Trophic Magnification Factor (TMF) | Trophic Behavior |

| Highly Chlorinated PCDD/Fs | < 1 | Trophic Dilution |

| Low Chlorinated 2,3,7,8-PCDD/Fs | ~ 1 or slightly > 1 | Bioaccumulation, weak biomagnification |

| Non-2,3,7,8-substituted PCDD/Fs | < 1 | Trophic Dilution |

Note: This table is illustrative, based on general findings for PCDD/F congener groups. Specific values vary significantly between ecosystems and studies.

Isomer-Specific Bioaccumulation Patterns of this compound within PCDDs

The specific arrangement of chlorine atoms on the dibenzo-p-dioxin (B167043) molecule (isomer-specific pattern) is a key determinant of a congener's environmental fate and bioaccumulation. The most studied and toxic congeners are those with chlorine atoms in the 2, 3, 7, and 8 positions. At higher trophic levels, such as in fish and fish-eating birds, there appears to be a selective accumulation of these planar, 2,3,7,8-substituted congeners. epa.gov

Congeners that lack the 2,3,7,8-substitution pattern, or those with fewer chlorine atoms like 2,8-Dichlorodibenzo-p-dioxin, often exhibit different bioaccumulation behaviors. Their molecular shape and lower degree of chlorination can make them more amenable to metabolic attack by cytochrome P450 enzymes. mdpi.com This leads to lower bioaccumulation and biomagnification potential compared to the more persistent 2,3,7,8-substituted congeners. For example, in a study of waterfowl, the BMFs of non-2,3,7,8-substituted tetrachlorodibenzo-p-dioxin (TeCDD) isomers were lower than those of the toxic 2,3,7,8-substituted congeners, despite the high concentrations of the former in their prey. nih.gov

The table below provides a conceptual overview of how Biota-Sediment Accumulation Factors (BSAFs) can vary by the degree of chlorination for PCDD congeners in invertebrates, reflecting isomer-specific patterns.

Interactive Table: Conceptual Biota-Sediment Accumulation Factors (BSAFs) for PCDD Congeners

| Congener Group | Degree of Chlorination | Conceptual BSAF Value | Bioaccumulation Potential |

| DCDDs (e.g., 2,8-DCDD) | Low | Moderate | Moderate, but limited by metabolism |

| TCDDs (e.g., 2,3,7,8-TCDD) | Moderate | High | High |

| HpCDDs | High | Low | Low |

| OCDD | Very High | Very Low | Very Low |

Note: This table represents generalized patterns. Actual BSAF values are highly variable and depend on the specific isomer, species, and environmental conditions. A lower BSAF for highly chlorinated congeners can be due to reduced bioavailability and membrane transport limitations, while lower values for some less-chlorinated congeners can be due to rapid metabolism.

Advanced Analytical Methodologies for the Detection and Quantification of 2,8 Dichlorodibenzo 4 Dioxin

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS) for 2,8-Dichlorodibenzo-4-dioxin Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is widely recognized as the "gold standard" for the definitive identification and quantification of dioxins, including 2,8-DCDD. mdpi.comnih.gov This technique offers unparalleled selectivity and sensitivity, which are essential for distinguishing specific dioxin congeners from a multitude of other compounds present in complex samples. nih.gov

The gas chromatograph separates the different components of a sample mixture based on their volatility and interaction with a capillary column. env.go.jp For dioxin analysis, specific columns are used to separate the various congeners, including the toxic 2,3,7,8-substituted isomers from other, less toxic isomers. nih.gov The separated compounds then enter the high-resolution mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio with high precision. HRMS can differentiate masses to the fourth decimal place, which is crucial for distinguishing target analytes from interfering substances with the same nominal mass. waters.com

For the analysis of PCDDs, the mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode, where it is set to detect only the specific, characteristic ions of the target compounds. env.go.jp This enhances the sensitivity and selectivity of the analysis. Regulatory methods, such as U.S. EPA Method 1613B, specify the use of HRGC/HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans. waters.comdioxin20xx.org The high resolving power of the mass spectrometer, typically set at 10,000 or greater, is a key requirement of these methods. env.go.jpnih.gov

Recent advancements have also seen the application of gas chromatography-tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments as an accepted confirmatory method for dioxin analysis under certain regulations, like those in the European Union. scioninstruments.comthermofisher.com These instruments offer improved sensitivity and selectivity and are often easier to operate and maintain than magnetic sector HRMS instruments. scioninstruments.com

Table 1: Typical HRGC/HRMS Parameters for Dioxin Analysis

| Parameter | Specification | Purpose |

| Gas Chromatograph | ||

| Column | TG-Dioxin capillary column (or equivalent) | Separation of dioxin congeners |

| Injector | Split/splitless | Introduction of sample onto the column |

| Mass Spectrometer | ||

| Type | High-Resolution Magnetic Sector or Triple Quadrupole | High-precision mass analysis |

| Ionization Mode | Electron Ionization (EI) | Creation of characteristic fragment ions |

| Resolution | ≥ 10,000 | Separation of target ions from interferences |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhanced sensitivity and selectivity |

Sample Preparation Techniques for this compound in Complex Environmental Matrices

Effective sample preparation is a critical step in the analytical process for 2,8-DCDD, as it involves extracting the analyte from the sample matrix and removing interfering compounds that could compromise the accuracy of the HRGC/HRMS analysis. nih.gov The choice of technique depends on the nature of the sample matrix, which can range from water and soil to biological tissues and consumer products. nih.govpublications.gc.ca

The general workflow for sample preparation involves:

Extraction: Separating the 2,8-DCDD from the bulk sample matrix. nih.gov

Cleanup: Removing co-extracted interfering compounds. nih.gov

Concentration: Reducing the sample volume to increase the analyte concentration to levels detectable by the instrument. epa.gov

Two common extraction techniques employed for 2,8-DCDD are Liquid-Liquid Extraction and Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE) is a conventional method used to extract dioxins from aqueous samples. nih.gov The technique is based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent. epa.gov For dioxin analysis, a large volume of the water sample (e.g., 1 liter) is mixed with a water-immiscible organic solvent like methylene (B1212753) chloride or hexane (B92381) in a separatory funnel. epa.gov The nonpolar 2,8-DCDD preferentially partitions into the organic phase. The organic layer is then collected, and the process may be repeated to ensure complete extraction. epa.gov The combined organic extracts are then dried, concentrated, and subjected to further cleanup steps before analysis. epa.gov LLE has been successfully used in the preparation of samples such as toothpaste and mouthwash for the analysis of 2,8-DCDD. nih.govsigmaaldrich.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. nih.gov It involves passing a liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while the bulk of the sample matrix passes through. The analyte is then eluted with a small volume of a strong organic solvent. ual.es

SPE offers several advantages over LLE, including:

Reduced solvent consumption

Higher sample throughput

Less likelihood of emulsion formation

Potential for automation ual.es

Various sorbents can be used in SPE for dioxin analysis, with the choice depending on the specific matrix and target analytes. This technique has been effectively applied in methods developed for the identification and quantification of 2,8-DCDD in consumer products. nih.govsigmaaldrich.com

Isotope Dilution Mass Spectrometry for Precise Quantification of this compound

For the most accurate and precise quantification of 2,8-DCDD, the isotope dilution technique is employed in conjunction with mass spectrometry. epa.gov This method corrects for the loss of analyte that can occur during the extensive sample preparation and analysis process.

The procedure involves adding a known amount of an isotopically labeled analog of 2,8-DCDD to the sample before any extraction or cleanup steps. epa.gov This "internal standard" is chemically identical to the native 2,8-DCDD but has a different mass because some of its atoms (typically carbon) have been replaced with a heavier isotope (e.g., Carbon-13). For example, ¹³C₁₂-labeled 2,3,7,8-TCDD is commonly used as an internal standard for TCDD analysis. epa.gov

Quality Assurance and Quality Control Protocols in this compound Analysis

Strict Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure the reliability and defensibility of data generated from the analysis of 2,8-DCDD. epa.gov Given the low concentrations being measured, there is a significant risk of contamination and analytical error. dioxin20xx.org Regulatory methods and laboratory accreditation bodies mandate comprehensive QA/QC procedures. mdpi.comepa.gov

Key QA/QC measures in dioxin analysis include:

Method Blanks: A blank sample (e.g., reagent water or a clean solvent) is processed and analyzed in the same manner as the field samples to check for contamination introduced in the laboratory. epa.gov

Spiked Samples (Matrix Spike/Matrix Spike Duplicate): A known amount of the analyte is added to a duplicate field sample to assess the method's accuracy and precision in the specific sample matrix. epa.gov

Certified Reference Materials (CRMs): Materials with a certified concentration of the analyte are analyzed to verify the accuracy of the entire analytical procedure. researchgate.net

Internal Standards: Isotopically labeled standards are added to every sample, blank, and standard to monitor and correct for method performance and recovery. mdpi.com Recoveries of these standards must fall within specified ranges (e.g., 60% to 120%) for the analysis to be considered valid. mdpi.com

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve against which the sample concentrations are calculated. This calibration must be verified regularly. epa.gov

Performance Checks: The performance of the HRGC/HRMS system, including chromatographic resolution and mass accuracy, is regularly monitored. epa.gov

Adherence to these protocols, as outlined in standards like ISO/IEC/EN 17025 and regulations such as Commission Regulation (EU) 2017/644, is crucial for generating high-quality, legally defensible data. mdpi.com

Research Gaps, Challenges, and Future Directions in 2,8 Dichlorodibenzo 4 Dioxin Studies

Advancements in Ultra-Trace Analysis of 2,8-Dichlorodibenzo-4-dioxin

The accurate quantification of 2,8-DCDD at ultra-trace levels in complex environmental and biological matrices is fundamental to understanding its prevalence and risks. Gas chromatography-mass spectrometry (GC-MS) has been established as a reliable method for the identification and quantification of this compound. For instance, a GC-MS method has been developed for its analysis in consumer products like toothpaste and mouthwash, achieving detection limits of 0.96 ng/g and 0.83 ng/g, respectively nih.gov.

However, significant challenges and research gaps remain in the realm of ultra-trace analysis. The existing methods, while effective for certain matrices, may not be sensitive enough for detecting the extremely low concentrations of 2,8-DCDD that may be present in environmental compartments such as water, soil, and air, especially when compared to the stringent detection limits required for more toxic dioxins sgs.com. There is a pressing need for the development and validation of more sensitive analytical techniques, potentially utilizing high-resolution mass spectrometry, to achieve lower detection limits and to more accurately characterize the environmental background levels of 2,8-DCDD. Furthermore, research into novel sample preparation and cleanup procedures is crucial to minimize matrix interference and improve the accuracy of quantification in diverse and complex samples.

Table 1: Detection Limits of 2,8-DCDD in Consumer Products using GC-MS

| Product Matrix | Limit of Detection (ng/g) |

|---|---|

| Toothpaste | 0.96 nih.gov |

Emerging Sources and Pathways of this compound in a Changing Environment

Historically, dioxins have been associated with industrial processes such as waste incineration and chemical manufacturing nih.gov. However, recent research has identified emerging and potentially widespread sources of 2,8-DCDD. A significant discovery is the photochemical conversion of the antimicrobial agent triclosan (B1682465) into 2,8-DCDD researchgate.netnih.gov. Studies have shown that triclosan, commonly found in personal care products and consequently in wastewater, can be transformed into 2,8-DCDD upon exposure to sunlight researchgate.netual.es. This photodegradation process has been observed in various aqueous environments, including natural river water and wastewater samples researchgate.netual.es. The yield of this conversion can be influenced by environmental factors such as pH and the amount of organic matter present ual.es.

A changing environment, characterized by factors such as increased UV radiation and altered water chemistry due to climate change, could potentially influence the rate and extent of 2,8-DCDD formation from precursors like triclosan. Future research should focus on several key areas:

Investigating other potential precursors and formation pathways. While triclosan is a known precursor, other chlorinated phenolic compounds could also potentially lead to the formation of 2,8-DCDD under specific environmental conditions.

Modeling the transport and fate of 2,8-DCDD in a changing environment. This includes understanding how factors like temperature, precipitation patterns, and organic carbon cycling may affect its distribution and persistence in ecosystems.

Refinement of Mechanistic Models for this compound Interactions

The toxic effects of many dioxin congeners are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor nih.gov. The binding of a dioxin to the AhR initiates a cascade of cellular events that can lead to a range of adverse health effects. The most potent AhR activator is TCDD, and its binding is considered to be persistent and essentially irreversible nih.govosti.gov.

A significant research gap exists in the understanding of the specific interactions between 2,8-DCDD and the AhR. There is a lack of data on the binding affinity of 2,8-DCDD to the AhR compared to TCDD and other dioxin congeners. This information is crucial for assessing its relative toxic potential. Future research should aim to:

Determine the binding affinity and efficacy of 2,8-DCDD for the AhR from different species, including humans.

Develop and refine computational models to predict the interaction of 2,8-DCDD with the AhR and to understand the structural basis for any differences in binding compared to other dioxins.

Investigate the downstream cellular and molecular effects following the potential binding of 2,8-DCDD to the AhR to elucidate its specific mechanism of action and potential for toxicity.

The absence of such fundamental toxicological data for 2,8-DCDD makes it difficult to accurately assess its risk to human health and the environment.

Integration of this compound Research with Broader Environmental Contaminant Studies

In the environment, organisms are rarely exposed to single chemical compounds. Instead, they are exposed to complex mixtures of contaminants. The study of 2,8-DCDD has largely been conducted in isolation, and there is a significant lack of research on its interactions with other environmental pollutants. The co-occurrence of contaminants can lead to additive, synergistic, or antagonistic effects, which are not predictable from single-compound studies nih.gov.

Future research on 2,8-DCDD should be integrated into a broader framework of co-contaminant studies. This includes:

Investigating the co-occurrence of 2,8-DCDD with other pollutants in various environmental matrices, such as sediments and biota mdpi.commdpi.comresearchgate.net. Given its formation from triclosan, it is likely to be found alongside other contaminants of emerging concern present in wastewater.

Conducting toxicological studies on the effects of mixtures containing 2,8-DCDD and other prevalent environmental contaminants.

Developing models that can predict the combined effects of multiple stressors, including chemical mixtures containing 2,8-DCDD, on ecosystems and human health.

Understanding the role of 2,8-DCDD within the context of complex contaminant mixtures is essential for a more realistic and holistic environmental risk assessment.

Policy-Relevant Research Needs for this compound Environmental Management (from a scientific perspective)

From a scientific standpoint, several key research needs must be addressed to provide a solid foundation for the development of effective environmental management policies for 2,8-DCDD. The current lack of data hinders the ability to set informed environmental quality standards and to prioritize mitigation efforts.

Policy-relevant research should focus on:

Standardized Environmental Monitoring: There is a need to develop and implement standardized and cost-effective monitoring programs to determine the extent of 2,8-DCDD contamination in the environment clu-in.org. This includes identifying hotspots of contamination and tracking trends over time.

Source Identification and Control: Research is needed to better quantify the various sources of 2,8-DCDD, with a particular focus on the contribution from the degradation of consumer product ingredients like triclosan. This information is critical for developing source-directed measures to reduce its formation and release researchgate.net.

Toxicological Data for Risk Assessment: Generating robust toxicological data, including its AhR binding affinity and dose-response characteristics, is a high-priority research need. This data is essential for determining a toxic equivalency factor (TEF) for 2,8-DCDD, which would allow for its inclusion in comprehensive risk assessments of dioxin-like compounds nih.govnih.gov.

Ecological Impact Assessment: Studies are needed to understand the potential ecological impacts of 2,8-DCDD, particularly in aquatic environments where its precursor, triclosan, is prevalent.

Addressing these research needs will enable policymakers to make science-based decisions regarding the management of 2,8-DCDD, from controlling its sources to establishing protective guidelines for environmental and human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.